

Redoxal versus other antiviral compounds

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Compound Focus: Redoxal

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Redoxal at a Glance

Redoxal is a compound identified for its antiviral activity primarily against **Human Immunodeficiency Virus Type 1 (HIV-1)** [1].

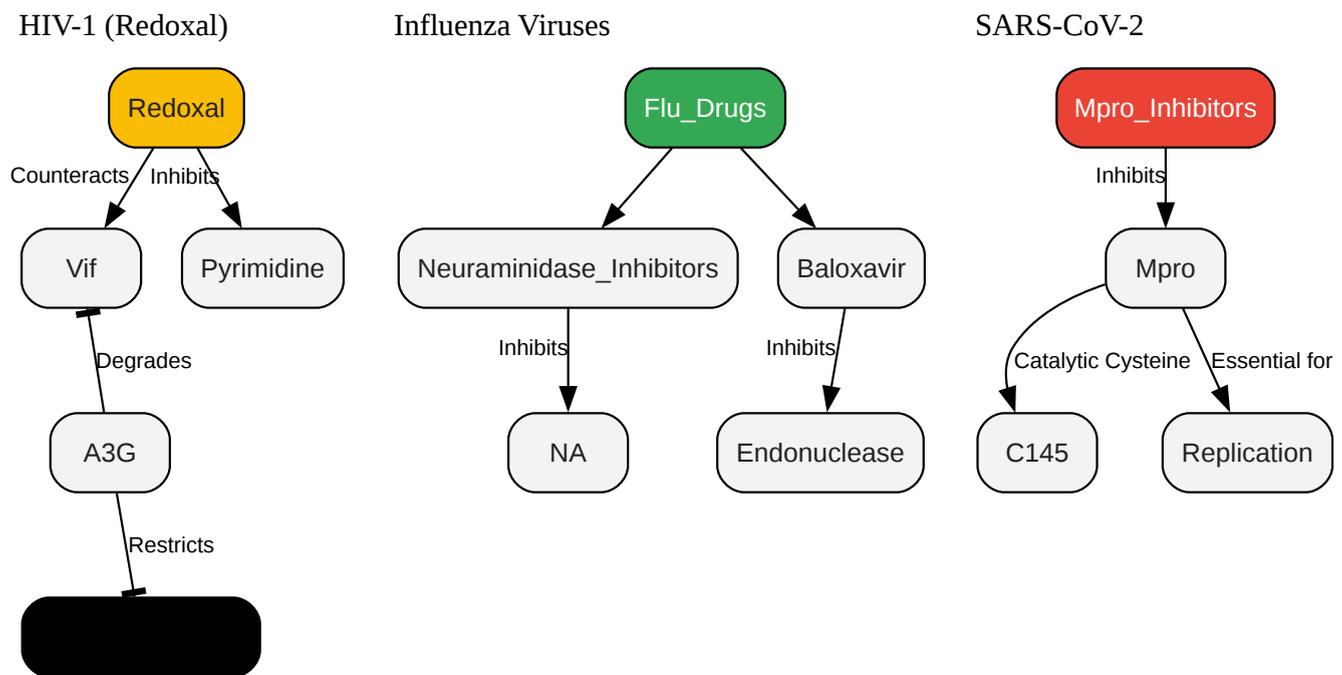
The table below summarizes its key characteristics based on a high-throughput screening study.

Feature	Description for Redoxal
Primary Target/Virus	HIV-1 [1]
Mechanism of Action	Inhibits <i>de novo</i> pyrimidine biosynthesis ; augments the antiviral activity of the host protein APOBEC3G (A3G) by counteracting the viral protein Vif, which normally degrades A3G [1].
Key Experimental Findings	Stabilizes A3G protein levels, increases A3G incorporation into virions, and inhibits HIV-1 replication in peripheral blood mononuclear cells (PBMCs) [1].
Evidence of Antiviral Activity	Activity demonstrated in primary human cells (PBMCs) ; A3G-dependent restriction was confirmed, though some A3G-independent activity was also detected [1].

Comparison with Other Antiviral Compounds

Other antiviral compounds, such as influenza drugs and novel SARS-CoV-2 Main Protease (Mpro) inhibitors, work through entirely different mechanisms and are used against different viral families.

The following diagram illustrates the distinct mechanisms of action for **Redoxal**, influenza antivirals, and SARS-CoV-2 Mpro inhibitors.



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Approved Drugs for Seasonal Influenza (2025-2026)

Recommended drugs for influenza include neuraminidase inhibitors and a cap-dependent endonuclease inhibitor, which are active against both influenza A and B viruses [2].

- **Neuraminidase Inhibitors: Oseltamivir (Tamiflu), Zanamivir (Relenza), and Peramivir (Rapivab)** work by blocking the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells [2].
- **Cap-Dependent Endonuclease Inhibitor: Baloxavir marboxil (Xofluza)** functions by inhibiting a key enzyme involved in the initiation of viral mRNA synthesis, thereby halting viral replication [2].

Supporting Clinical Trial Data:

- In the **CAPSTONE-2** trial involving high-risk outpatients, a single dose of baloxavir was as effective as a 5-day oseltamivir regimen. Notably, for influenza B, baloxavir led to a significantly shorter time to symptom improvement (74.6 vs. 101.6 hours) [2].
- A meta-analysis found that in outpatients, baloxavir reduced symptom duration by a mean of **1.02 days**, while oseltamivir reduced it by **0.75 days**, compared to placebo [2].
- For hospitalized patients, observational studies have shown that oseltamivir treatment is associated with a lower risk of in-hospital death (adjusted risk difference **-1.8%**) [2].

Novel SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication and a validated drug target [3] [4]. Research is focused on developing novel inhibitors, particularly against resistant variants.

Mechanism & Redox Regulation: Mpro is a cysteine protease whose catalytic cysteine (C145) is sensitive to the cell's redox environment. It can be reversibly inactivated through redox modifications (like disulfide bridges or a SONOS bridge), a mechanism that host cells might use for defense and which offers opportunities for drug design [3].

Novel Preclinical Compounds: A 2025 study reported covalent Mpro inhibitors like **AVI-4516** and **AVI-4773** [4].

- These compounds showed **broad-spectrum activity** not only against various SARS-CoV-2 variants (Beta, Delta, BA.2) but also against other coronaviruses like MERS-CoV and the common cold HCoV-229E [4].
- They demonstrated potent efficacy in mouse models, with AVI-4773 reducing viral titers to undetectable levels after three doses—a **three-log (1000-fold) reduction** in viral load compared to ensitrelvir treatment [4].
- A key advantage is their retained potency against some nirmatrelvir-resistant mutant proteases (e.g., E166Q), where other analogs lost activity [4].

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